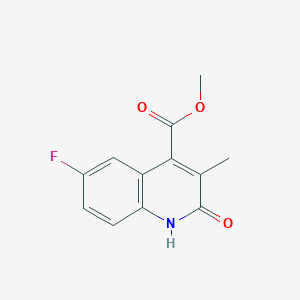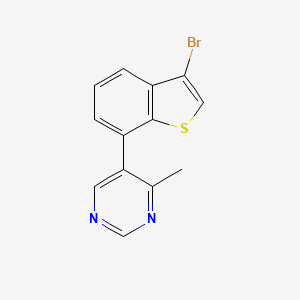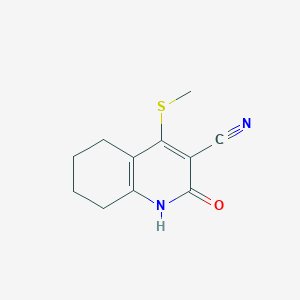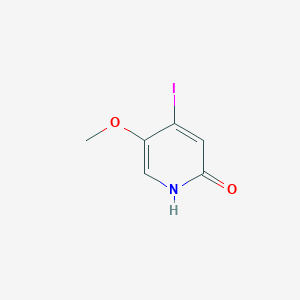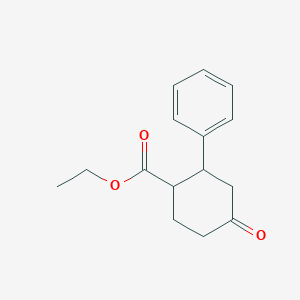
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a phenyl group, an oxo group at the 4-position, and an ethyl ester group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-phenylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The phenyl and oxo groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Ethyl 2-oxocyclohexane-1-carboxylate: This compound lacks the phenyl group, making it less complex and with different reactivity.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-9-8-12(16)10-14(13)11-6-4-3-5-7-11/h3-7,13-14H,2,8-10H2,1H3 |
Clave InChI |
RIRFYYJITBAZRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=O)CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


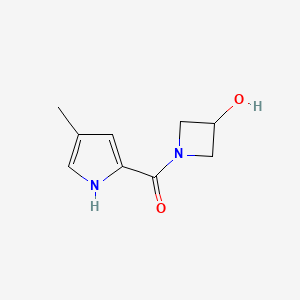



![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
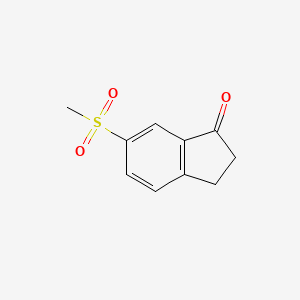

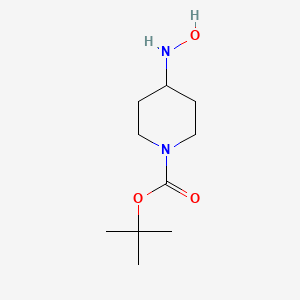
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
